Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine core linked to a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 4-hydroxyphenyl group. Its molecular formula is C₁₇H₂₁N₃O₅, with a molecular weight of 347.37 g/mol. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., fluorophenyl, bromophenyl, and butoxyphenyl derivatives) offer insights into structure-activity relationships .
Properties
IUPAC Name |
ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-2-25-17(24)19-9-7-18(8-10-19)14-11-15(22)20(16(14)23)12-3-5-13(21)6-4-12/h3-6,14,21H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQREXCILQSZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and yields protected piperazines.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a substitution reaction, where a suitable phenol derivative reacts with the intermediate compound.
Formation of the Piperazine Ring: The piperazine ring is formed through the reaction of protected 1,2-diamines with sulfonium salts under basic conditions. This step involves an aza-Michael addition reaction.
Final Coupling: The final step involves coupling the piperazine intermediate with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.
Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical agents due to its complex structure and potential biological activity.
Biological Research: The compound can be used to study the interactions of piperazine and pyrrolidinone derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The primary structural variation among analogs lies in the substituent on the phenyl ring attached to the pyrrolidinone moiety. Key analogs include:
Its lower polarity compared to the hydroxy group may increase membrane permeability .
Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
- Molecular Formula : C₁₇H₂₀BrN₃O₄ (inferred)
- Molecular Weight : ~418.27 g/mol
- Substituent : 4-Bromophenyl
- Properties : Bromine’s larger atomic size introduces steric effects, which could hinder interactions with sterically sensitive targets. Its higher molecular weight may reduce solubility .
However, bulkiness may reduce aqueous solubility .
Physicochemical and Pharmacological Implications
Table 1: Comparative Analysis of Key Analogs
| Compound | Substituent | Molecular Weight (g/mol) | Polarity | Lipophilicity | Potential Biological Impact |
|---|---|---|---|---|---|
| Target Compound (4-hydroxyphenyl) | -OH | 347.37 | High | Moderate | Improved solubility; H-bond donor |
| Fluorophenyl analog | -F | 357.36 | Moderate | Moderate | Enhanced electronegativity |
| Bromophenyl analog | -Br | ~418.27 | Low | High | Steric hindrance; reduced solubility |
| Butoxyphenyl analog | -O(CH₂)₃CH₃ | 403.48 | Low | High | Increased metabolic stability |
Key Observations:
- Polarity and Solubility : The 4-hydroxyphenyl derivative’s polarity (due to -OH) likely improves aqueous solubility compared to halogenated or alkoxy-substituted analogs. This property is critical for oral bioavailability .
- Lipophilicity : The butoxyphenyl analog’s lipophilic side chain may enhance blood-brain barrier penetration but reduce water solubility, a trade-off common in CNS-targeting drugs .
- Steric and Electronic Effects : Bromine’s steric bulk and fluorine’s electronegativity could modulate interactions with enzymatic targets, as seen in related piperazine-based inhibitors .
Biological Activity
Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, a complex organic compound, is notable for its potential biological activities, particularly in inhibiting the enzyme tyrosinase and exhibiting antioxidant properties. This article explores its synthesis, mechanisms of action, and various biological activities supported by research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring connected to a pyrrolidinone moiety and is characterized by the presence of a hydroxyphenyl group. The synthesis typically involves multiple steps including the formation of the piperazine and pyrrolidinone rings followed by esterification processes.
Synthetic Route Overview
- Formation of Piperazine Ring : Derived from 1,2-diamine derivatives.
- Pyrrolidinone Moiety Formation : Achieved through cyclization reactions.
- Esterification : Final step involving the reaction with ethyl chloroformate.
The primary mechanism of action of this compound is its inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. This inhibition has significant implications for conditions such as hyperpigmentation and melanoma.
Inhibition Studies
Research indicates that this compound exhibits competitive inhibition against TYR from Agaricus bisporus, with IC50 values ranging between 1.5 to 4.6 μM, outperforming traditional inhibitors such as kojic acid (IC50 = 17.8 μM) . Docking studies suggest that the compound binds effectively within the active site of TYR, disrupting its catalytic activity.
Antioxidant Properties
In addition to its inhibitory effects on tyrosinase, this compound has demonstrated significant antioxidant activity. This was evidenced by MTT assays showing no cytotoxicity at effective concentrations .
Anti-Melanogenic Effects
The compound's ability to reduce melanin production has been validated through in vitro studies using B16F10 melanoma cells stimulated with α-MSH (alpha-melanocyte-stimulating hormone). These studies confirmed that it effectively lowers melanin synthesis while maintaining cell viability .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Tyrosinase Inhibition : A study reported that derivatives of this compound significantly inhibited TYR activity in vitro, suggesting potential therapeutic applications in skin disorders related to pigmentation .
- Antioxidant Activity : Compounds structurally similar to this compound were shown to possess antioxidant properties without cytotoxic effects, making them suitable for further development as skin protectants .
- Docking Studies : Computational docking simulations have provided insights into how this compound interacts with TYR at a molecular level, predicting binding affinities and potential conformational changes upon binding .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
